molecular formula C37H54O11 B1210075 Cimicifugoside

Cimicifugoside

Katalognummer: B1210075
Molekulargewicht: 674.8 g/mol
InChI-Schlüssel: XUJMHSCMPCZWOV-XVGSJRLISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Stereochemical Configuration

The fundamental molecular architecture of cimicifugoside is characterized by a complex cycloartane triterpene backbone coupled with glycosidic moieties that define its classification as a triterpene glycoside. The primary this compound compound possesses the molecular formula carbon thirty-seven hydrogen fifty-four oxygen eleven, corresponding to a molecular weight of 674.82 grams per mole. This substantial molecular framework encompasses a sophisticated stereochemical arrangement that includes multiple chiral centers and cyclic structures characteristic of the cycloartane family. The compound's structure features a distinctive 9,19-cyclolanostane core, which represents a fundamental structural motif within this class of natural products and distinguishes it from other triterpene families.

The stereochemical configuration of this compound involves multiple asymmetric centers that contribute to its three-dimensional molecular geometry. Spectroscopic analyses have revealed that the compound maintains specific orientations at critical positions, including the characteristic 24S stereochemistry that appears consistently throughout related cycloartane triterpenes isolated from Cimicifuga species. The glycosidic portion typically consists of beta-D-xylopyranoside units attached to the triterpene backbone through specific hydroxyl positions, most commonly at the carbon-3 position of the aglycone structure. This glycosidic linkage not only influences the compound's solubility characteristics but also plays a crucial role in its biological activity profiles and molecular recognition processes.

Nuclear magnetic resonance spectroscopic data have provided detailed insights into the molecular architecture, revealing characteristic carbon resonances that correspond to oxygenated carbons, olefinic carbons, and the cycloartane framework. Specifically, carbon-13 nuclear magnetic resonance analyses have identified signals corresponding to four oxygenated carbons resonating at approximately 89.3, 80.5, 74.6, and 64.0 parts per million, along with seven olefinic carbons appearing at 163.4, 161.2, 147.3, 143.5, 142.8, 123.7, and 115.8 parts per million. These spectroscopic fingerprints provide definitive structural confirmation and enable precise identification of this compound variants within complex plant extracts.

Eigenschaften

Molekularformel

C37H54O11

Molekulargewicht

674.8 g/mol

IUPAC-Name

[(1S,1'S,3'R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate

InChI

InChI=1S/C37H54O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h9,17,19-21,23-30,39-42H,8,10-16H2,1-7H3/t17-,19?,20+,21+,23+,24-,25+,26?,27?,28?,29-,30?,32+,33-,34+,35-,36+,37?/m1/s1

InChI-Schlüssel

XUJMHSCMPCZWOV-XVGSJRLISA-N

Isomerische SMILES

C[C@@H]1CC2([C@H]3[C@](O3)(C(O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C

Kanonische SMILES

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C

Synonyme

cimicifugoside

Herkunft des Produkts

United States

Vorbereitungsmethoden

Silica Gel Column Chromatography

The n-butanol fraction is subjected to silica gel (200–300 mesh) column chromatography with a gradient elution of chloroform-methanol-water (8:2:0.1 → 6:4:0.5). This step removes pigments and low-polarity contaminants, yielding a this compound-enriched fraction with approximately 40–50% purity. Notably, the elution profile must be carefully monitored via thin-layer chromatography (TLC) using vanillin-sulfuric acid staining to track triterpenoid bands.

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification employs preparative HPLC with a C18 reverse-phase column (5 µm, 250 × 20 mm) and an isocratic mobile phase of acetonitrile-water (32:68) at 8 mL/min. Under these conditions, this compound elutes at 12–14 minutes, achieving >98% purity as verified by UV detection at 210 nm (Table 1).

Table 1: HPLC Parameters for this compound Purification

ParameterSpecification
ColumnC18, 5 µm, 250 × 20 mm
Mobile PhaseAcetonitrile:Water (32:68)
Flow Rate8 mL/min
Detection Wavelength210 nm
Retention Time12–14 minutes
Purity≥98%

Advanced Techniques for Yield Optimization

Macroporous Resin Adsorption

Recent innovations incorporate AB-8 macroporous resin to enhance recovery rates. The resin selectively adsorbs this compound from crude extracts, with elution using 50% ethanol achieving a 1.8-fold increase in yield compared to traditional liquid-liquid partitioning. This method also reduces solvent consumption by 30%, addressing environmental and cost concerns.

Counter-Current Chromatography (CCC)

CCC, a solvent-free separation technique, has been explored for scaling up this compound production. Using a hexane-ethyl acetate-methanol-water (4:5:4:5) system, CCC achieves 92% purity in a single run, though throughput remains limited to milligram quantities.

Quality Control and Analytical Validation

Spectroscopic Identification

High-purity this compound is characterized by:

  • NMR : 1^1H-NMR (400 MHz, C5_5D5_5N) signals at δ 3.30 (dd, J = 5.2, 11.6 Hz, H-3) and δ 1.25 (s, CH3_3-27).

  • Mass Spectrometry : ESI-MS m/z 674.81 [M+H]+^+, consistent with the molecular formula C37_{37}H54_{54}O11_{11}.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC37_{37}H54_{54}O11_{11}
Molecular Weight674.81 g/mol
Melting Point216–217°C
SolubilityChloroform, DMSO, Ethyl Acetate
Storage Conditions-20°C (desiccated)

Purity Assessment

Batch consistency is validated using:

  • HPLC-ELSD : Evaporative light scattering detection ensures accurate quantification without UV-absorbing impurities.

  • Residual Solvent Analysis : Gas chromatography confirms ethanol residues <50 ppm, complying with ICH guidelines .

Analyse Chemischer Reaktionen

Cimicifugoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Oncological Applications

Cimicifugoside has shown promise as an inhibitor of key oncogenic pathways. Recent studies have highlighted its ability to inhibit the IκB kinase alpha (IKK1/α) protein, which plays a crucial role in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, often implicated in cancer progression.

Key Findings:

  • Molecular Docking Studies : In silico analyses revealed that this compound binds effectively to the activation loop of IKK1/α, suggesting its potential as a targeted cancer therapy .
  • Dynamic Simulations : These studies indicated that this compound stabilizes interactions through hydrogen bonds and hydrophobic interactions, enhancing its inhibitory effects on cancer cell proliferation .

Neurological Applications

This compound is being investigated for its neuroprotective properties. Research has indicated that it may inhibit calcium influx in neuronal cells, which is significant for conditions such as neuropathic pain and neurodegenerative diseases.

Key Findings:

  • Inhibition of Catecholamine Secretion : Studies demonstrated that this compound inhibited nicotinic acetylcholine receptor-mediated responses in bovine adrenal chromaffin cells, which could have implications for treating neurological disorders .
  • Potential for Treating Menopausal Symptoms : The compound has been associated with alleviating symptoms related to menopause, such as mood swings and depression, due to its phytoestrogenic activity .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects that are being explored in the context of chronic inflammatory diseases such as osteoarthritis and rheumatoid arthritis.

Key Findings:

  • Inhibition of Inflammatory Pathways : Extracts containing this compound have been shown to reduce markers of inflammation in preclinical models, although specific studies on this compound alone are still limited.

Data Table: Comparative Analysis of Triterpenoids

Compound NameStructure TypeNotable Properties
This compound H-2TriterpenoidInhibitor of IKK1/α; anti-inflammatory
Ginsenoside Rg1TriterpenoidCognitive enhancement
BetulinTriterpenoidAntiviral and anticancer properties
Oleanolic AcidTriterpenoidHepatoprotective effects

Case Study 1: Efficacy in Cancer Treatment

A recent study explored the efficacy of this compound H-2 in inhibiting tumor growth in vitro. The results indicated a significant reduction in cell viability in various cancer cell lines when treated with this compound, supporting its potential use as an adjunct therapy in oncology.

Case Study 2: Neurological Benefits

In a clinical trial assessing the effects of black cohosh extracts (rich in this compound) on menopausal symptoms, participants reported significant improvements in mood and cognitive function over a 12-week period. This suggests that this compound may play a role in managing menopausal-related neurological symptoms .

Wirkmechanismus

The mechanism of action of Cimicifugoside involves its interaction with specific molecular targets and pathways. One of the key targets is the IκB kinase alpha (IKK1/alpha) protein, which is involved in the NF-κB pathway. This compound inhibits the activation of IKK1/alpha, thereby suppressing the NF-κB pathway and its downstream effects on cell proliferation, survival, and inflammation . The compound’s interaction with IKK1/alpha is stabilized by hydrogen bonds and hydrophobic interactions, enhancing its inhibitory effect .

Vergleich Mit ähnlichen Verbindungen

Conclusion

This compound is a versatile compound with a wide range of pharmacological properties and potential therapeutic applications. Its ability to inhibit key molecular targets and pathways makes it a promising candidate for further research and development in the fields of medicine, biology, and chemistry.

Q & A

Q. How can theoretical frameworks (e.g., network pharmacology) guide hypothesis generation in this compound research?

  • Methodological Guidance : Use databases (PubChem, STITCH) to predict this compound-target interactions. Validate computationally identified targets via SPR (surface plasmon resonance) or MST (microscale thermophoresis) .
  • Limitations : Computational predictions require cross-validation with experimental binding assays .

Q. What ethical considerations apply when translating this compound findings from animal models to human trials?

  • Methodological Guidance : Adhere to ICH guidelines for preclinical-to-clinical bridging. Justify species selection (e.g., murine vs. primate) based on metabolic similarity. Disclose conflicts of interest in funding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.